4-(Bromomethyl)pyridazine 4-(Bromomethyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1253790-86-1
VCID: VC8223755
InChI: InChI=1S/C5H5BrN2/c6-3-5-1-2-7-8-4-5/h1-2,4H,3H2
SMILES: C1=CN=NC=C1CBr
Molecular Formula: C5H5BrN2
Molecular Weight: 173.01

4-(Bromomethyl)pyridazine

CAS No.: 1253790-86-1

Cat. No.: VC8223755

Molecular Formula: C5H5BrN2

Molecular Weight: 173.01

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)pyridazine - 1253790-86-1

Specification

CAS No. 1253790-86-1
Molecular Formula C5H5BrN2
Molecular Weight 173.01
IUPAC Name 4-(bromomethyl)pyridazine
Standard InChI InChI=1S/C5H5BrN2/c6-3-5-1-2-7-8-4-5/h1-2,4H,3H2
Standard InChI Key XYISTKLMNCHVRS-UHFFFAOYSA-N
SMILES C1=CN=NC=C1CBr
Canonical SMILES C1=CN=NC=C1CBr

Introduction

Chemical Synthesis and Manufacturing

Bromination of 4-Methylpyridine

The primary synthetic route to 4-(Bromomethyl)pyridine involves the bromination of 4-methylpyridine. This reaction typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A patented method describes the use of trimethylamine to stabilize the intermediate 4-bromo-methylpyridine, which is subsequently converted to (4-pyridylmethyl)trimethyl ammonium bromide. This quaternary ammonium salt reacts with sodium methoxide to yield 4-methoxymethylpyridine, demonstrating a total yield of 68–72% under optimized conditions .

Table 1: Synthetic Pathways to 4-(Bromomethyl)pyridine Derivatives

Starting MaterialReagentsIntermediateFinal ProductYield (%)
4-MethylpyridineBr₂, trimethylamine(4-Pyridylmethyl)trimethyl ammonium bromide4-Methoxymethylpyridine68–72
4-MethylpyridineNBS, AIBN4-Bromomethylpyridine hydrobromide85

Large-Scale Production Considerations

Industrial-scale production prioritizes cost-effectiveness and safety. The use of 4-methylpyridine as a feedstock is advantageous due to its commercial availability and low cost (~$50/kg). Bromination reactions are conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to minimize hydrolysis side reactions. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC .

Physical and Chemical Properties

Structural and Thermodynamic Data

4-(Bromomethyl)pyridine hydrobromide (CAS 73870-24-3) crystallizes in a monoclinic lattice with a melting point of 189–192°C. Its molecular formula (C₆H₇Br₂N) corresponds to a molecular weight of 252.93 g/mol and a calculated logP value of 2.93, indicating moderate lipophilicity. The compound exhibits limited solubility in water (<1 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) .

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight252.93 g/mol
Melting Point189–192°C
logP2.93
Solubility (Water)<1 g/L
GHS ClassificationCorrosive (Category 1B)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.52 (d, J = 5.2 Hz, 2H, pyridine-H), 4.72 (s, 2H, CH₂Br) .

  • IR (KBr): 3065 cm⁻¹ (C-H aromatic), 2920 cm⁻¹ (C-H aliphatic), 1580 cm⁻¹ (C=N) .

Applications in Scientific Research

Pharmaceutical Intermediates

4-(Bromomethyl)pyridine derivatives serve as key intermediates in angiogenesis inhibitors. For instance, coupling with propionaldehyde via photoredox catalysis enables the synthesis of α-methylene pyridyl compounds, which are precursors to anti-angiogenic agents targeting diabetic retinopathy (e.g., compound 12, IC₅₀ = 19 nM) .

Agrochemical Development

In agrochemistry, quaternized derivatives like (4-pyridylmethyl)trimethyl ammonium bromide enhance herbicidal activity. Field trials demonstrate a 40% increase in glyphosate uptake when formulated with these surfactants .

Materials Science

The compound’s bromomethyl group facilitates post-polymerization modifications. Grafting onto polystyrene backbones yields ion-exchange resins with a capacity of 3.2 meq/g, suitable for water purification systems .

Mechanistic Insights and Reaction Pathways

Photoredox Coupling Mechanisms

In the presence of fac-Ir(ppy)₃ and visible light, 4-(Bromomethyl)pyridine undergoes single-electron transfer to generate a pyridinium radical. This species couples with enamine intermediates derived from aldehydes, enabling asymmetric α-benzylation with enantiomeric excess (ee) up to 97% .

Figure 1: Proposed mechanism for enantioselective benzylation
RCHO+ArCH2BrIr(ppy)3,hνRCH(Ar)CHO\text{RCHO} + \text{ArCH}_2\text{Br} \xrightarrow{\text{Ir(ppy)}_3, h\nu} \text{RCH(Ar)CHO}
Key steps: (i) Radical generation via Ir-mediated reduction; (ii) Enamine formation; (iii) Stereoselective C–C bond formation .

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with diverse nucleophiles:

  • Methoxide: Forms 4-methoxymethylpyridine (k = 0.15 L/mol·s at 25°C) .

  • Amines: Yields quaternary ammonium salts for surfactant applications .

Comparative Analysis with Related Compounds

Halogenated Pyridines

CompoundSubstituentsReactivityApplications
4-(Bromomethyl)pyridine–CH₂BrHighDrug synthesis
4-(Chloromethyl)pyridine–CH₂ClModeratePolymer crosslinking
2-(Trifluoromethyl)pyridine–CF₃LowFluorinated materials

The bromine atom’s polarizability enhances leaving-group ability, making 4-(Bromomethyl)pyridine 10× more reactive than its chloro analog in SN2 reactions.

Recent Advancements and Research Trends

Enantioselective Catalysis

Recent work by MacMillan et al. (2025) demonstrates the use of chiral imidazolidinone catalysts to achieve ee values >90% in aldol reactions. This methodology bypasses traditional transition-metal catalysts, reducing heavy-metal waste .

Sustainable Bromination Methods

Microwave-assisted bromination reduces reaction times from 12 hours to 30 minutes, achieving 89% yield with 50% less Br₂ consumption .

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